Cas no 80783-58-0 (methyl 2-(trifluoromethyl)sulfanylacetate)
methyl 2-(trifluoromethyl)sulfanylacetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, [(trifluoromethyl)thio]-, methyl ester
- Methyl 2-[(trifluoromethyl)sulfanyl]acetate
- Trifluoromethylsulfanyl-acetic acid ethyl ester
- Methyl 2-((trifluoromethyl)thio)acetate
- XABUQYVCAUJCHW-UHFFFAOYSA-N
- EN300-140736
- CS-0133044
- MFCD26936125
- FDA78358
- SCHEMBL22735035
- Methyl2-[(trifluoromethyl)sulfanyl]acetate
- AKOS024253223
- Z417962996
- methyl 2-(trifluoromethylsulfanyl)acetate
- Methyl (trifluoromethylthio)acetate
- 80783-58-0
- methyl 2-(trifluoromethyl)sulfanylacetate
-
- MDL: MFCD16617909
- Inchi: 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3
- InChI Key: XABUQYVCAUJCHW-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CSC(F)(F)F
Computed Properties
- Exact Mass: 173.99623506Da
- Monoisotopic Mass: 173.99623506Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 51.6Ų
methyl 2-(trifluoromethyl)sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B488378-10mg |
methyl 2-[(trifluoromethyl)sulfanyl]acetate |
80783-58-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B488378-50mg |
methyl 2-[(trifluoromethyl)sulfanyl]acetate |
80783-58-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B488378-100mg |
methyl 2-[(trifluoromethyl)sulfanyl]acetate |
80783-58-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB275640-250 mg |
Methyl (trifluoromethylthio)acetate; . |
80783-58-0 | 250MG |
€500.50 | 2022-03-03 | ||
| abcr | AB275640-1 g |
Methyl (trifluoromethylthio)acetate; . |
80783-58-0 | 1g |
€967.00 | 2022-03-03 | ||
| Ambeed | A1040003-1g |
Methyl 2-[(trifluoromethyl)sulfanyl]acetate |
80783-58-0 | 95% | 1g |
$148.0 | 2025-04-16 | |
| Chemenu | CM543796-1g |
Methyl 2-((trifluoromethyl)thio)acetate |
80783-58-0 | 95%+ | 1g |
$165 | 2024-07-23 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A029336-1g |
Methyl 2-((trifluoromethyl)thio)acetate |
80783-58-0 | 97% | 1g |
¥1039.00 | 2023-09-15 | |
| Matrix Scientific | 209511-0.250g |
Trifluoromethylsulfanyl-acetic acid ethyl ester, 97% |
80783-58-0 | 97% | 0.250g |
$329.00 | 2023-09-11 | |
| Matrix Scientific | 209511-0.500g |
Trifluoromethylsulfanyl-acetic acid ethyl ester, 97% |
80783-58-0 | 97% | 0.500g |
$568.00 | 2023-09-11 |
methyl 2-(trifluoromethyl)sulfanylacetate Suppliers
methyl 2-(trifluoromethyl)sulfanylacetate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on methyl 2-(trifluoromethyl)sulfanylacetate
Recent Advances in the Application of Methyl 2-(Trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-(trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) is a fluorinated sulfur-containing compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethylsulfanyl (-SCF3) functional group, has emerged as a valuable building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and agrochemicals. The unique electronic and steric properties imparted by the -SCF3 moiety contribute to enhanced metabolic stability, lipophilicity, and binding affinity, making it an attractive structural motif in drug design.
Recent studies have highlighted the synthetic utility of methyl 2-(trifluoromethyl)sulfanylacetate as a key intermediate in the preparation of trifluoromethylthiolated compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of SCF3-containing kinase inhibitors, which exhibited improved target selectivity and pharmacokinetic profiles compared to their non-fluorinated counterparts. The researchers employed a novel palladium-catalyzed cross-coupling strategy using methyl 2-(trifluoromethyl)sulfanylacetate as the SCF3 source, achieving high yields and excellent functional group tolerance.
In the realm of antimicrobial development, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the incorporation of methyl 2-(trifluoromethyl)sulfanylacetate-derived fragments into novel quinolone antibiotics. The resulting compounds showed potent activity against multidrug-resistant Gram-positive pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies revealed that the -SCF3 group facilitated unique interactions with the DNA gyrase binding pocket, providing a structural basis for the observed enhancement in antibacterial activity.
The compound's application extends beyond small molecule therapeutics. A groundbreaking 2023 Nature Chemical Biology paper described its use in the site-specific trifluoromethylthiolation of proteins, enabling the study of protein-ligand interactions and cellular processes with unprecedented precision. This methodology, which utilizes methyl 2-(trifluoromethyl)sulfanylacetate as a reagent for post-translational modification, opens new avenues for chemical biology research and the development of protein-based therapeutics.
From a synthetic chemistry perspective, recent advances have focused on developing more sustainable and efficient methods for producing methyl 2-(trifluoromethyl)sulfanylacetate. A 2024 Green Chemistry publication outlined an electrochemical synthesis route that significantly reduces the environmental impact associated with traditional methods while maintaining high purity and yield. This development addresses growing concerns about the environmental footprint of fluorinated compound production while meeting the increasing demand for this valuable synthetic intermediate.
In conclusion, methyl 2-(trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) continues to demonstrate its importance as a versatile tool in chemical biology and pharmaceutical research. Its applications span from small molecule drug development to protein engineering, with recent studies showcasing innovative synthetic methodologies and novel biological activities. As research in this area progresses, we anticipate further discoveries that will expand the utility of this compound and its derivatives in addressing unmet medical needs and advancing fundamental scientific understanding.
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